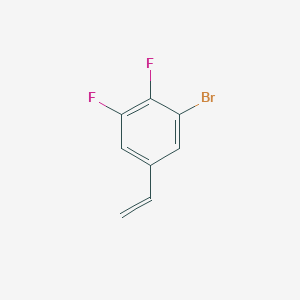
3-Bromo-4,5-difluorostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-difluorostyrene can be synthesized through several methods. One common approach involves the bromination and fluorination of styrene derivatives. For instance, starting with 4,5-difluorostyrene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with electrophiles and radicals.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as reagents.
Radical Addition: Involves radical initiators like benzoyl peroxide and thiols.
Major Products
Substitution Products: Various substituted styrenes depending on the nucleophile used.
Addition Products: Compounds with added functional groups across the double bond.
Scientific Research Applications
3-Bromo-4,5-difluorostyrene has several applications in scientific research:
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorostyrene in chemical reactions typically involves the activation of the bromine atom or the double bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid . In radical addition reactions, the double bond reacts with radical species to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the second fluorine atom and the double bond.
4-Bromo-beta,beta-difluorostyrene: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
3-Bromo-4,5-difluorostyrene is unique due to the presence of both bromine and two fluorine atoms on the aromatic ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various synthetic applications where specific reactivity is desired.
Properties
Molecular Formula |
C8H5BrF2 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
1-bromo-5-ethenyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 |
InChI Key |
CQYMGVWTEQBNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















